5-(2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene)-4-oxo-2-thioxo-3-oxazolidinepropionosulphonic acid
Description
This compound is a structurally complex heterocyclic derivative containing a benzoxazole core fused with an oxazolidine ring and a propionosulphonic acid side chain. Its unique architecture combines electron-deficient moieties (benzoxazol-1-ylidene, thioxo-oxazolidine) with a hydrophilic sulphonic acid group, which may enhance solubility and bioavailability.
Properties
CAS No. |
71173-57-4 |
|---|---|
Molecular Formula |
C18H20N2O6S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[(5E)-5-[(1Z)-1-(3-ethyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C18H20N2O6S2/c1-3-19-13-7-4-5-8-14(13)25-15(19)11-12(2)16-17(21)20(18(27)26-16)9-6-10-28(22,23)24/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,22,23,24)/b15-11-,16-12+ |
InChI Key |
HPHDCNSKXDAZQB-UKVBVZPVSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C(=C\3/C(=O)N(C(=S)O3)CCCS(=O)(=O)O)\C |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC(=C3C(=O)N(C(=S)O3)CCCS(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole moiety, which is synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The oxazolidine ring is then formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines . Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial enzymes can result in antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include rhodanine-based antimicrobial agents and benzoxazole-containing heterocycles. Below is a comparative analysis based on structural features, synthesis routes, and reported bioactivity:
Mechanistic Insights
- Target Compound : The sulphonic acid group may enhance interaction with bacterial cell membranes or enzymes (e.g., dihydrofolate reductase) via ionic bonding, while the benzoxazole-oxazolidine system could disrupt DNA gyrase .
- Compound D4: The diethylaminoethyl group likely improves membrane penetration, and the benzylidene moiety contributes to π-π stacking with microbial enzyme active sites .
Research Findings and Limitations
Antimicrobial Performance
aureus, B. subtilis) and moderate activity against Gram-negative strains. However, the sulphonic acid group might reduce cell permeability compared to D4’s hydrophobic substituents, necessitating formulation optimization (e.g., prodrug strategies).
Toxicity and Stability
- Target Compound: Sulphonic acids are generally non-toxic but may cause renal clearance issues at high doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
